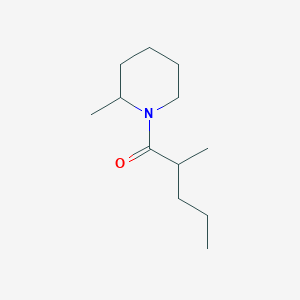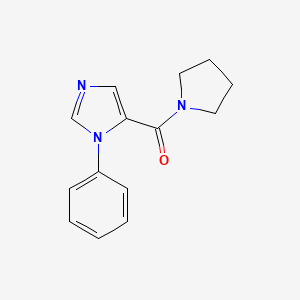
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent stimulant that affects the central nervous system and has been found to have addictive properties. MDPV has gained popularity in recent years due to its widespread use as a recreational drug. However,
Mécanisme D'action
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one acts by binding to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the extracellular levels of dopamine and norepinephrine, which in turn leads to the characteristic effects of 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one.
Biochemical and Physiological Effects:
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also leads to an increase in locomotor activity and a decrease in food intake. 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one has also been found to have neurotoxic effects, leading to damage to the dopaminergic system in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one has several advantages as a research tool. It is a potent and selective reuptake inhibitor of dopamine and norepinephrine, making it useful for studying the role of these neurotransmitters in the brain. However, 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one also has several limitations. It is highly addictive and has been found to have neurotoxic effects, making it difficult to use in long-term studies.
Orientations Futures
There are several areas of research that could benefit from further study of 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one. One area is the role of 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one in addiction and withdrawal. Another area is the potential use of 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one as a treatment for certain psychiatric disorders. Additionally, further research is needed to understand the long-term effects of 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one on the brain and behavior.
Méthodes De Synthèse
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one can be synthesized in a laboratory by using a variety of methods. One of the most common methods is the reduction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) using reagents such as sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one with 1,3-dibromopropane in the presence of a base.
Applications De Recherche Scientifique
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one has been used extensively in scientific research to study its effects on the brain and behavior. It has been found to act as a potent reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a feeling of euphoria and increased energy levels. 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one has also been found to have anxiogenic effects, leading to increased anxiety levels in animals.
Propriétés
IUPAC Name |
2-methyl-1-(2-methylpiperidin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-4-7-10(2)12(14)13-9-6-5-8-11(13)3/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLABTPWOSMJXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCCCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)


![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)

![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)

